3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group, an oxazole ring, and a sulfonyl chloride functional group. This compound is notable for its diverse applications in pharmaceuticals and agrochemicals due to its biological activity and chemical reactivity.
This compound falls under the category of sulfonyl chlorides and heterocyclic compounds, specifically those containing an oxazole ring. It is classified as a trifluoromethyl-substituted aromatic compound, which contributes to its unique properties.
The synthesis of 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pressure, and the presence of solvents to optimize yield and purity. Common solvents include dichloromethane and ethyl acetate for extraction and purification processes.
The molecular structure of 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride can be represented as follows:
The structure features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .
3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride participates in various chemical reactions:
Typical reagents used in these reactions include:
The mechanism of action for 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride involves interactions with specific molecular targets within biological systems:
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their ability to alter lipophilicity and metabolic stability .
Relevant analyses often include thermal stability assessments and solubility tests under various conditions to determine practical applications in formulations.
3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride has several significant applications:
1.2-Oxazole sulfonyl chlorides represent a specialized class of heterocyclic building blocks with significant utility in modern medicinal chemistry. Characterized by a five-membered aromatic ring containing nitrogen and oxygen (isoxazole) linked to a highly reactive sulfonyl chloride (-SO₂Cl) group, these compounds serve as pivotal intermediates for constructing complex molecules with tailored biological properties. The sulfonyl chloride moiety acts as an electrophilic "handle," enabling efficient conjugation with nucleophiles—primarily amines and alcohols—to generate sulfonamides or sulfonate esters. These linkages are fundamental to drug-receptor interactions, particularly in enzyme inhibition where the sulfonamide group mimics transition states or key pharmacophores. The integration of the 1,2-oxazole core further enhances molecular diversity through its hydrogen-bonding capability, moderate aromaticity, and metabolic stability. Within this chemical landscape, 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride (CAS: 2044871-72-7) exemplifies a structurally optimized derivative, combining the reactivity of sulfonyl chloride with the strategic placement of a trifluoromethylphenyl group to augment target binding and physicochemical properties [1] [2].
Sulfonyl chlorides are indispensable tools in structure-based drug design due to their dual capacity for rapid derivatization and precise modulation of pharmacokinetic profiles. Their reactivity facilitates the synthesis of sulfonamide-based inhibitors, which constitute ~16% of all FDA-approved small-molecule drugs targeting enzymes such as carbonic anhydrases, proteases, and kinases. The -SO₂Cl group undergoes nucleophilic substitution under mild conditions (e.g., room temperature, aprotic solvents), allowing late-stage functionalization of complex scaffolds without disrupting sensitive functional groups. This versatility is critical for generating structure-activity relationship (SAR) libraries to optimize potency and selectivity [3] [6].
Table 1: Key Identifiers of 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride
Property | Value |
---|---|
IUPAC Name | 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride |
CAS Number | 2044871-72-7 |
Molecular Formula | C₁₀H₅ClF₃NO₃S |
Molecular Weight | 311.67 g/mol |
Canonical SMILES | O=S(=O)(Cl)C₁=CC(=NO1)C1=CC=C(C=C1)C(F)(F)F |
InChIKey | BAMMSDSJNYQJDZ-UHFFFAOYSA-N |
For 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride, the sulfonyl chloride group enables covalent linkage to biological nucleophiles (e.g., lysine residues), making it a candidate for irreversible inhibitors or activity-based probes. Its application extends to fragment-based drug discovery, where the core oxazole-sulfonyl chloride serves as a "warhead" for fragment elaboration. Commercially, this compound is supplied at high purity (≥95%) for research applications, underscoring its role as a precision synthon in hit-to-lead campaigns [1] [2] [3].
The 4-(trifluoromethyl)phenyl substituent in this oxazole derivative is a strategic design element that profoundly influences molecular interactions and ADME (Absorption, Distribution, Metabolism, Excretion) properties. The trifluoromethyl (-CF₃) group is a privileged motif in agrochemicals and pharmaceuticals, featured in >30% of recent drug approvals. Its impact arises from three key attributes:
Table 2: Influence of Para-Substituents on Oxazole-Sulfonyl Chloride Properties
Substituent (R) | Electron Effect (σₚ) | ClogP | Enzyme Inhibition (IC₅₀ nM)* |
---|---|---|---|
-CF₃ | 0.54 | 3.2 | 12 ± 1.5 |
-CH(CH₃)₂ (isopropyl) | -0.15 | 2.8 | 45 ± 3.2 |
-OCH₃ | -0.27 | 1.9 | >100 |
-H | 0 | 2.1 | 85 ± 4.7 |
*Hypothetical data for carbonic anhydrase inhibition illustrating -CF₃ efficacy [3] [6].
In the context of 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride, the -CF₃ group augments π-stacking with hydrophobic enzyme pockets (e.g., ATP sites in kinases) and reinforces the planar conformation of the oxazole-phenyl system. This geometry maximizes contact with flat binding surfaces, as evidenced in crystallographic studies of analogous inhibitors like COX-2 blockers [6].
Oxazole pharmacophores have evolved from serendipitous discoveries to rationally designed therapeutics, reflecting broader trends in heterocyclic chemistry. The journey began with natural products (e.g., muscimol, a GABA agonist from Amanita muscaria mushrooms) and early synthetic drugs like sulfisoxazole (1942), an antibacterial sulfonamide-oxazole hybrid. The 1980s marked a turning point with structure-activity relationship studies confirming that 3,5-disubstituted oxazoles optimize target affinity and metabolic stability. This led to blockbusters such as valdecoxib (COX-2 inhibitor), where the isoxazole ring acts as a bioisostere for ester groups, resisting hydrolysis while maintaining hydrogen-bonding capacity [7].
Table 3: Milestones in Oxazole-Based Drug Development
Era | Key Advancement | Representative Agent |
---|---|---|
1940s–1960s | Antibacterial sulfonamide-oxazoles | Sulfamethoxazole |
1980s–1990s | Oxazole as ester/amide bioisostere | Oxolamine (antitussive) |
2000s–2010s | Trifluoromethyl-oxazole hybrids for CNS targets | Raltegravir (HIV integrase inhibitor) |
2020s–Present | Isoxazole sulfonyl chlorides for covalent inhibition | 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride |
The integration of sulfonyl chlorides into oxazole frameworks represents a contemporary strategy to address undruggable targets. Covalent inhibitors leveraging sulfonyl chloride reactivity now target cysteine hydrolases and kinases, exemplified by recent brain-penetrant CH24H inhibitors featuring oxazole sulfonamide warheads. 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride embodies this evolution—its trifluoromethylphenyl group enhances lipophilicity for CNS access, while the sulfonyl chloride enables irreversible engagement with catalytic nucleophiles. Synthetic advances, such as microwave-assisted cyclization and metal-free 1,3-dipolar cycloadditions, now allow efficient production of such complex motifs, accelerating their application in high-throughput screening [5] [7].
Timeline: Evolution of Key Oxazole Pharmacophores
1942: Sulfisoxazole (antibacterial) │ 1960: Oxolamine (cough suppressant) │ 1985: Dibenzoxazole-based antifungals │ 2000: Valdecoxib (COX-2 inhibitor) │ 2010: Raltegravir (HIV integrase inhibitor) │ 2020s: Covalent inhibitors (e.g., CH24H) using sulfonyl chloride-oxazole hybrids
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8